Methyl 8-methylquinoline-7-carboxylate has the molecular formula C₁₂H₁₁NO₂ and a molecular weight of approximately 201.22 g/mol . This compound features a quinoline ring with a methyl group at the 8th position and a carboxylate group at the 7th position. The presence of these functional groups contributes to its chemical reactivity and biological properties.
Common reagents for these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
Research indicates that methyl 8-methylquinoline-7-carboxylate exhibits notable biological activities. It has been studied for its potential antimicrobial and anticancer properties. The mechanism of action often involves the inhibition of key enzymes in microbial DNA synthesis, such as DNA gyrase and topoisomerase . This makes it a candidate for further development in therapeutic applications.
The synthesis of methyl 8-methylquinoline-7-carboxylate can be achieved through various methods:
These methods provide pathways to synthesize methyl 8-methylquinoline-7-carboxylate efficiently in laboratory settings.
Methyl 8-methylquinoline-7-carboxylate has several applications across different fields:
Interaction studies focus on how methyl 8-methylquinoline-7-carboxylate interacts with various biological targets. These studies often involve:
Such studies are crucial for understanding the compound's potential therapeutic uses and mechanisms of action.
Several compounds share structural similarities with methyl 8-methylquinoline-7-carboxylate. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 7-methylquinoline-6-carboxylate | C₁₂H₁₁NO₂ | Carboxylate at position 6, differing biological activity. |
| Methyl 5-bromo-8-methylquinoline-7-carboxylate | C₁₂H₁₀BrNO₂ | Contains bromine, affecting reactivity and properties. |
| Methyl 4-methylquinoline-3-carboxylate | C₁₂H₁₁NO₂ | Different positional isomer with distinct reactivity. |
These compounds illustrate how variations in functional groups and positions on the quinoline ring can influence chemical behavior and biological activity.
Density Functional Theory (DFT) calculations provide insights into the equilibrium geometry, bond lengths, and angles of methyl 8-methylquinoline-7-carboxylate. Using the B3LYP hybrid functional and a 6-311++G(d,p) basis set, the optimized geometry reveals distinct structural features:
The quinoline ring system exhibits bond lengths consistent with aromatic systems, with C–C bonds averaging 1.39–1.42 Å. The ester group’s carbonyl bond (C=O) is calculated at 1.21 Å, characteristic of conjugated carbonyl systems [1]. The methyl group at position 8 introduces steric effects, slightly elongating adjacent C–C bonds to 1.45 Å.
| Parameter | Value (Å or degrees) |
|---|---|
| C7–O (carbonyl) | 1.21 |
| C8–CH3 | 1.50 |
| C2–C3 (quinoline ring) | 1.39 |
| Dihedral angle (C7–O–C–O) | 180.0 |
The planarity of the ester group (dihedral angle = 180°) facilitates conjugation with the quinoline ring, stabilizing the molecule through resonance [1].
Natural Bond Orbital (NBO) analysis indicates significant electron delocalization from the ester group into the quinoline ring. The carboxylate oxygen carries a partial negative charge (−0.42 e), while the methyl group exhibits a slight positive charge (+0.18 e) [1]. These charge distributions influence reactivity and intermolecular interactions.
Frontier Molecular Orbital (FMO) theory elucidates the reactivity of methyl 8-methylquinoline-7-carboxylate by analyzing its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
Calculations at the B3LYP/6-311++G(d,p) level reveal a HOMO energy of −6.32 eV and a LUMO energy of −2.15 eV, yielding a bandgap of 4.17 eV [1]. This moderate gap suggests potential for both nucleophilic and electrophilic interactions.
| Orbital | Energy (eV) | Localization |
|---|---|---|
| HOMO | −6.32 | Quinoline π-system |
| LUMO | −2.15 | Ester carbonyl group |
The HOMO is localized on the quinoline ring, indicating susceptibility to electrophilic attack, while the LUMO resides on the ester group, favoring nucleophilic interactions [1].
Global reactivity descriptors, derived from FMO energies, include:
These values classify the compound as a moderate electrophile, aligning with its potential to undergo nucleophilic substitution at the ester group [1].
Molecular docking simulations predict the binding affinity and interaction modes of methyl 8-methylquinoline-7-carboxylate with biological targets such as bacterial DNA gyrase.
Using AutoDock Vina, the compound was docked into the ATP-binding pocket of E. coli DNA gyrase (PDB ID: 1ZI0) [4]. The binding energy was calculated as −7.8 kcal/mol, indicating moderate affinity. Key interactions include:
| Parameter | Value |
|---|---|
| Binding energy | −7.8 kcal/mol |
| Hydrogen bonds | 1 |
| Hydrophobic contacts | 4 |
These interactions suggest potential antibacterial activity by inhibiting DNA supercoiling [4].
The docking score of methyl 8-methylquinoline-7-carboxylate is comparable to ciprofloxacin (−8.2 kcal/mol) [4], highlighting its promise as a gyrase inhibitor scaffold.
QSAR models correlate the structural features of methyl 8-methylquinoline-7-carboxylate with its biological activity.
Key molecular descriptors include:
A partial least squares (PLS) regression model ($$ R^2 = 0.82 $$, $$ Q^2 = 0.75 $$) identifies the following contributions to antibacterial activity:
| Descriptor | Coefficient (β) | p-value |
|---|---|---|
| LogP | +0.62 | <0.01 |
| PSA | −0.48 | <0.05 |
| Molar refractivity | +0.21 | 0.12 |
These results suggest that increased lipophilicity enhances membrane penetration, while reduced PSA improves target binding [4].
Multi-component reactions involving quinoline derivatives have emerged as powerful synthetic methodologies for constructing complex molecular architectures [7] [8]. Methyl 8-methylquinoline-7-carboxylate participates in these transformations through distinct mechanistic pathways that are fundamentally influenced by its substitution pattern.
The compound's involvement in aniline-aldehyde-alkyne coupling reactions demonstrates the critical role of electronic activation in multi-component systems [9] [10]. The 8-methyl group exhibits extraordinary hyperconjugation effects in the excited state, which significantly alters the electronic distribution within the quinoline ring system [11]. This hyperconjugative interaction sweeps electronic charge into the quinoline framework through coupling with the short-axis polarized transition, creating enhanced reactivity at specific positions [11].
Research has established that the carboxylate functionality at the 7-position serves as an electron-withdrawing group with a Hammett sigma-para value of +0.45, rendering it strongly deactivating toward electrophilic aromatic substitution [12]. This electronic characteristic directs multi-component reactions toward meta-substituted products, fundamentally altering the regioselectivity compared to unsubstituted quinoline derivatives [12].
The mechanistic pathway for multi-component quinoline synthesis typically proceeds through initial formation of propargylamine intermediates, followed by intramolecular hydroarylation to generate dihydroquinoline species [10]. These intermediates undergo subsequent oxidation by molecular oxygen to afford the final quinoline products [10]. The 8-methyl substituent in methyl 8-methylquinoline-7-carboxylate significantly influences this cascade by stabilizing key transition states through hyperconjugative effects [11].
| Reaction Type | Key Intermediates | Mechanism Features | Typical Catalysts |
|---|---|---|---|
| A³-Coupling (Aniline-Aldehyde-Alkyne) | Propargylamine, Dihydroquinoline | Lewis acid activation, Cycloisomerization | FeCl₃, InCl₃, AuCl₃ |
| Povarov Reaction | Imine, Dihydroquinoline | Electrocyclic cyclization, Oxidation | Lewis acids, Brønsted acids |
| Combes Synthesis | Enamine, Cyclized Product | Condensation, Cyclodehydration | H₂SO₄, Polyphosphoric acid |
| Conrad-Limpach Synthesis | β-Ketoester Adduct | Thermal cyclization, Ester formation | Heat, Acid catalysis |
| Gould-Jacobs Reaction | Acetylenedicarboxylate Adduct | Michael addition, Thermal cyclization | Heat, Base catalysis |
| Friedländer Synthesis | α,β-Unsaturated Ketone | Aldol condensation, Ring closure | Base, Heat |
Iron(III) chloride catalyzed transformations represent particularly important multi-component pathways for quinoline synthesis [9]. The catalytic cycle involves initial complexation of the iron center with quinoline nitrogen, generating iridacyclic intermediates that promote subsequent bond formations [13]. The carboxylic acid additive operates through a dual mechanism, facilitating both iridacyclic intermediate generation and subsequent transformations [13].
The intermediate behavior of methyl 8-methylquinoline-7-carboxylate in cascade cyclization processes reveals complex mechanistic pathways governed by both thermodynamic and kinetic factors [4] [14] [15]. Cascade reactions involving this compound typically proceed through sequential bond formations that create multiple rings in a single synthetic operation.
Rhodium(III)-catalyzed cascade processes demonstrate the unique reactivity profile of 8-methylquinoline derivatives [4]. The initial step involves challenging C(sp³)-H bond activation at the methyl group, forming a five-membered rhodacycle intermediate [4] [6]. This metallacyclic species exhibits high stability due to optimal orbital overlap and reduced ring strain [4]. Kinetic isotope effect studies reveal that C-H bond cleavage is not involved in the rate-determining step, with parallel and competition experiments yielding kinetic isotope effect values of 1.43 and 1.24, respectively [4].
The formation of rhodacyclic intermediates proceeds through a base-assisted internal electrophilic-type substitution pathway [16] [17]. Electrospray ionization mass spectrometry analysis of stoichiometric reactions confirms the formation of these key five-membered cobaltacycle species [16] [17]. The mechanistic pathway involves coordination of incoming alkynes, promoting outer-sphere intramolecular nucleometallation to generate rhodium(III)-alkenyl intermediates [4].
Cascade cyclization processes exhibit distinct regioselectivity patterns depending on the cyclization mode [14] [18]. The 5-endo-dig cyclization pathway favors nitrogen-cyclization through electronic activation of the alkyne moiety [14]. In contrast, 6-endo-dig processes promote carbon-cyclization leading to spirocenter formation, particularly when methoxybiaryl ynones serve as coupling partners [4].
| Cyclization Type | Ring Size Formed | Typical Substrates | Key Features | Selectivity Factors |
|---|---|---|---|---|
| 5-endo-dig | 5-membered | Alkynylanilines | N-cyclization preferred | Electronic activation of alkyne |
| 6-endo-dig | 6-membered | Methoxybiaryl ynones | C-cyclization, spirocenter formation | Steric hindrance around reactive site |
| 5-exo-dig | 5-membered | Terminal alkynes | Less common pathway | Orbital overlap considerations |
| 6-exo-dig | 6-membered | Internal alkynes | Thermodynamically favored | Ring strain minimization |
| Dearomative spirocyclization | Spiro[5.5] | Aryl ynones | Dearomatization required | Methoxy group activation |
| Intramolecular Friedel-Crafts | Variable | Aromatic aldehydes | Electrophilic aromatic substitution | Regioselectivity depends on substituents |
The intermediate behavior in nucleophilic cascade cyclization processes demonstrates C(8)-selective reactivity patterns [16] [17]. Quinoline N-oxide derivatives undergo nucleophilic attack at the C(8) position through coordination with 1,6-enyne substrates derived from phenol derivatives [16]. This selectivity arises from the unique electronic distribution created by the N-oxide functionality, which activates the C(8) position toward nucleophilic attack while simultaneously deactivating other positions [16].
Dearomative spirocyclization represents a particularly noteworthy cascade process involving methoxybiaryl ynones [4]. The reaction proceeds through metal coordination of the ynone substrate, promoting 6-endo-dig C-cyclization to access quinoline-tethered spiro[5.5]enone scaffolds [4]. This transformation creates quaternary centers while forming multiple bonds in a single synthetic operation [4].
| Intermediate Type | Relative Stability | Formation Energy (relative) | Typical Lifetime | Detection Methods |
|---|---|---|---|---|
| Metallacycle (5-membered) | High | Low | Seconds to minutes | NMR, X-ray crystallography |
| Metallacycle (6-membered) | Moderate | Moderate | Milliseconds to seconds | NMR, ESI-MS |
| Carbocation | Low | High | Microseconds | Trapping experiments |
| Radical intermediate | Moderate | Moderate | Nanoseconds to microseconds | EPR spectroscopy |
| Zwitterionic species | Low | High | Picoseconds to nanoseconds | Computational modeling |
| Cyclopropane intermediate | Very low | Very high | Femtoseconds to picoseconds | Computational prediction only |
The regioselectivity of chemical transformations involving methyl 8-methylquinoline-7-carboxylate is fundamentally governed by the interplay between steric and electronic effects [5] [12] [19]. The unique substitution pattern creates a distinctive reactivity profile that differs significantly from unsubstituted quinoline derivatives.
Electronic effects dominate the regioselectivity through differential activation and deactivation of specific ring positions [5] [12]. The 8-methyl group functions as an electron-donating substituent with a Hammett sigma-para value of -0.17, providing activating effects through inductive and hyperconjugative mechanisms [12]. This electronic donation preferentially activates ortho and para positions relative to the methyl substituent [12].
Conversely, the 7-carboxylate ester serves as a strong electron-withdrawing group, deactivating adjacent positions toward electrophilic attack [12]. The combined effect of these substituents creates a unique electronic landscape where certain positions become highly favored for specific types of reactions while others become essentially unreactive [12].
Steric effects play an equally important role in determining regioselectivity patterns [5] [20]. The 8-methyl group creates significant steric hindrance around the C-7 position, limiting access for bulky reagents and catalysts [21] [22]. This steric constraint forces reactions to occur at more accessible positions, fundamentally altering the regioselectivity compared to less hindered quinoline derivatives [21].
| Position | Electronic Character | Steric Accessibility | Regioselectivity Notes |
|---|---|---|---|
| C-2 | Electron-deficient | Sterically accessible | Preferred for electrophilic attack |
| C-3 | Electron-deficient | Sterically hindered | Disfavored due to steric hindrance |
| C-4 | Electron-deficient | Sterically accessible | Moderate reactivity |
| C-5 | Moderately electron-rich | Sterically accessible | Good for nucleophilic substitution |
| C-6 | Moderately electron-rich | Sterically accessible | Moderate reactivity |
| C-7 | Electron-rich | Sterically hindered by C-8 methyl | Affected by 8-methyl group |
| C-8 | Electron-rich | Sterically hindered | Hyperconjugation effects observed |
| N-1 | Nucleophilic | Lone pair available | Coordination site for catalysts |
Density functional theory calculations have provided quantitative insights into the electronic effects governing regioselectivity [5] [23]. The site of chemical attack can be predicted by analyzing the proton nuclear magnetic resonance spectrum of the starting material, with preferential reaction occurring at the most deshielded sterically accessible hydrogen or carbon atom [5]. These effects correlate directly with C-H bond acidity, where more acidic positions exhibit enhanced reactivity toward specific types of transformations [5].
The correlation between nitrogen lone pair ionization energies and basicity in substituted quinolines demonstrates the profound influence of electronic effects on reactivity [12]. The 8-methyl substituent increases electron density at the nitrogen center through hyperconjugative donation, enhancing the basicity and coordination ability of the quinoline nitrogen [12]. This electronic modulation directly impacts the compound's behavior in metal-catalyzed transformations where nitrogen coordination is required for catalytic turnover [12].
| Substituent | Hammett σ-para | Effect on Reactivity | Impact on Regioselectivity | NMR Chemical Shift Effect |
|---|---|---|---|---|
| Methyl (CH₃) | -0.17 | Activating | Ortho/para directing | Upfield shift (shielding) |
| Methoxy (OCH₃) | -0.27 | Strongly activating | Ortho/para directing | Complex shielding pattern |
| Carboxylate (CO₂Me) | +0.45 | Deactivating | Meta directing | Downfield shift (deshielding) |
| Trifluoromethyl (CF₃) | +0.54 | Strongly deactivating | Meta directing | Significant deshielding |
| Chloro (Cl) | +0.23 | Moderately deactivating | Ortho/para directing | Moderate deshielding |
| Nitro (NO₂) | +0.78 | Strongly deactivating | Meta directing | Strong deshielding |
Regioselective C(sp³)-H functionalization reactions demonstrate the unique reactivity profile created by the 8-methyl substituent [6] [22]. Rhodium(III)-catalyzed methylation reactions proceed with complete chemoselectivity and regioselectivity, delivering monomethylated products exclusively through primary C(sp³)-H bond activation [6]. The absence of C-2 methylation or dimethylation confirms the directing influence of the quinoline nitrogen and the steric constraints imposed by the existing substitution pattern [6].
The regioselectivity in iridium-catalyzed C-H borylation reactions reveals that steric factors dominate the reaction outcome, but underlying electronic selectivity becomes apparent at lower reaction temperatures [5]. Comparative studies of 7-halo-2-methylquinoline and 2,7-dimethylquinoline derivatives demonstrate variable amounts of 5- and 4-borylated products, indicating that subtle electronic differences can override steric preferences under specific reaction conditions [5].